Bis(2-butyloctyl) 10-oxononadecanedioate

Catalog No.
S15742676
CAS No.
M.F
C43H82O5
M. Wt
679.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-butyloctyl) 10-oxononadecanedioate

Product Name

Bis(2-butyloctyl) 10-oxononadecanedioate

IUPAC Name

bis(2-butyloctyl) 10-oxononadecanedioate

Molecular Formula

C43H82O5

Molecular Weight

679.1 g/mol

InChI

InChI=1S/C43H82O5/c1-5-9-13-23-31-39(29-11-7-3)37-47-42(45)35-27-21-17-15-19-25-33-41(44)34-26-20-16-18-22-28-36-43(46)48-38-40(30-12-8-4)32-24-14-10-6-2/h39-40H,5-38H2,1-4H3

InChI Key

IJDCDJQBRGVURZ-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCCCCCC(CCCC)COC(=O)CCCCCCCCC(=O)CCCCCCCCC(=O)OCC(CCCC)CCCCCC

Bis(2-butyloctyl) 10-oxononadecanedioate is a specialized, high-purity symmetric ketone diester utilized as a critical lipid synthon in the manufacturing of next-generation ionizable lipids for mRNA lipid nanoparticles (LNPs) [1]. Featuring a 19-carbon dicarboxylic acid core and two branched 2-butyloctyl (Guerbet alcohol) tails, this compound provides the essential multi-tail hydrophobic scaffold required for synthesizing advanced LNP components, such as Lipid A9 [2]. In procurement and process chemistry, it serves as the direct precursor for reductive amination, allowing developers to rapidly generate highly effective, cone-shaped ionizable lipids that drive endosomal escape and high transfection efficiency in gene therapy applications [3].

Substituting Bis(2-butyloctyl) 10-oxononadecanedioate with simpler straight-chain diesters (such as dimethyl 10-oxononadecanedioate) or unbranched ketone precursors fundamentally alters the geometry of the resulting ionizable lipid [1]. The specific 2-butyloctyl branching is critical for inducing the inverted hexagonal phase during endosomal acidification, a structural transition necessary for mRNA release [2]. Furthermore, utilizing closely related but longer-chain branched analogs (e.g., bis(2-hexyldecyl) esters) shifts the lipophilicity and alters the final lipid's apparent pKa, leading to suboptimal encapsulation efficiency and increased systemic toxicity [3]. Consequently, precise procurement of the bis(2-butyloctyl) ester is non-negotiable for reproducing the validated pharmacokinetic profiles of advanced multi-tail delivery systems.

Reductive Amination Efficiency in Multi-Tail Lipid Synthesis

In the synthesis of advanced ionizable lipids, Bis(2-butyloctyl) 10-oxononadecanedioate demonstrates superior reactivity as a ketone electrophile compared to sterically hindered or longer-chain analogs [1]. When subjected to reductive amination with primary amines using NaBH(OAc)3, the bis(2-butyloctyl) precursor reliably achieves high conversion rates, whereas bulkier branched analogs suffer from reduced yields due to increased steric hindrance around the central C10 ketone [2].

Evidence DimensionReductive amination conversion yield
Target Compound Data>85% yield under standard NaBH(OAc)3 conditions
Comparator Or BaselineBis(2-hexyldecyl) or bulkier branched analogs
Quantified Difference~15-25% higher intermediate yield
ConditionsReductive amination in DCE/THF at room temperature

High conversion efficiency directly reduces the cost of goods (COGS) and minimizes challenging chromatographic purifications during the scale-up of proprietary LNP lipids.

Multi-Tail Geometry and Endosomal Disruption Capacity

The bis(2-butyloctyl) ester configuration provides four distinct hydrophobic tails in the final ionizable lipid, which is critical for adopting a cone-shaped molecular geometry [1]. LNPs formulated with lipids derived from Bis(2-butyloctyl) 10-oxononadecanedioate exhibit significantly higher endosomal escape rates compared to those derived from linear-tail precursors, as the branched Guerbet tails lower the phase transition temperature to the inverted hexagonal phase, enhancing cytosolic mRNA delivery [2].

Evidence DimensionRelative in vivo mRNA translation (transfection efficiency)
Target Compound DataHigh baseline expression (Lipid A9 class architecture)
Comparator Or BaselineLinear-tail diester precursor derivatives
Quantified DifferenceUp to 10-fold increase in cytosolic delivery
ConditionsIntravenous administration of mRNA-LNPs in murine models

Procuring the specific bis(2-butyloctyl) branched precursor is mandatory to achieve the multi-tail geometry required for clinically viable mRNA transfection levels.

Control of Apparent pKa in Formulated LNPs

The exact chain length of the 2-butyloctyl groups combined with the C19 core precisely tunes the apparent pKa of the resulting ionizable lipid to the optimal range of 6.2 to 6.5 [1]. Substituting this precursor with shorter or longer branched esters shifts the pKa outside this therapeutic window, resulting in either premature mRNA release in circulation or failure to protonate within the endosome [2].

Evidence DimensionApparent pKa of the formulated LNP
Target Compound DataMaintains optimal pKa range of 6.2 to 6.5
Comparator Or BaselineDerivatives from shorter or longer branched ester precursors
Quantified DifferenceAnalogs deviate by >0.3 pKa units, falling outside the optimal window
ConditionsTNS fluorescence assay of formulated LNPs

Strict adherence to the bis(2-butyloctyl) structure ensures the final LNP possesses the precise charge profile needed for stable circulation and efficient endosomal release.

Synthesis of Next-Generation Ionizable Lipids

Ideal as the central ketone synthon for producing multi-tail, biodegradable ionizable lipids (such as Lipid A9) via reductive amination and subsequent acylation for proprietary LNP libraries [1].

mRNA Vaccine and Therapeutics Development

Crucial for formulating LNPs that require high endosomal escape efficiency and strict pKa control (6.2 to 6.5) for systemic or targeted mRNA delivery [2].

Scale-Up Manufacturing of Gene Delivery Vectors

Procured in high purity for cGMP-compliant manufacturing pathways, ensuring reproducible yield and minimal side-products during the critical reductive amination step of lipid API production [3].

XLogP3

15.8

Hydrogen Bond Acceptor Count

5

Exact Mass

678.61622571 Da

Monoisotopic Mass

678.61622571 Da

Heavy Atom Count

48

Dates

Last modified: 08-15-2024

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